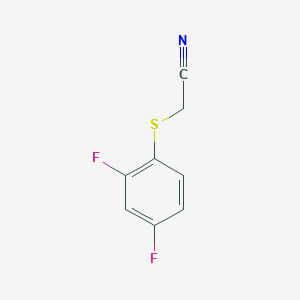

(2,4-Difluorophenylthio)acetonitrile

Overview

Description

Synthesis Analysis

The synthesis of (2,4-Difluorophenylthio)acetonitrile and related compounds often involves complex chemical reactions. For instance, a related process is the lipase-catalyzed transesterification leading to optically pure derivatives, showcasing the intricate methods employed in synthesizing such compounds (Sakai et al., 2000). Another method involves the insertion of difluorocarbene into silyl cyanide to prepare difluoro(trimethylsilyl)acetonitrile, highlighting the diverse synthetic strategies for compounds with similar functional groups (Kosobokov et al., 2012).

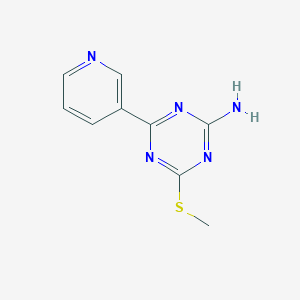

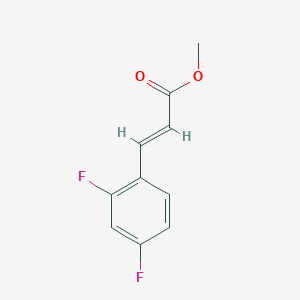

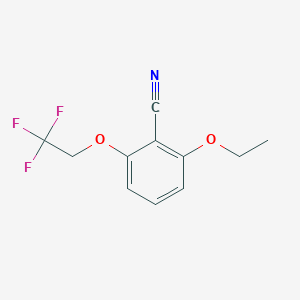

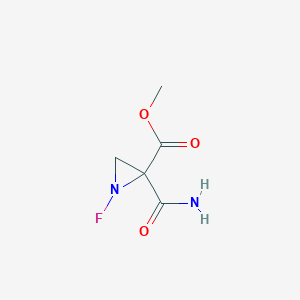

Molecular Structure Analysis

The molecular structure of compounds like (2,4-Difluorophenylthio)acetonitrile is crucial for understanding their chemical behavior. X-ray crystallography and molecular modeling are common techniques used for this analysis. For example, the absolute configuration of related compounds has been determined through X-ray structural analysis, demonstrating the role of molecular geometry in chemical reactivity and interaction (Sakai et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving (2,4-Difluorophenylthio)acetonitrile and its analogs can vary widely, from transesterification to electrochemical synthesis. For example, the electrochemical copolymerization of related thiophene compounds highlights the diversity of chemical reactions these compounds can undergo, affecting their properties and applications (Wei et al., 2006).

Physical Properties Analysis

The physical properties of (2,4-Difluorophenylthio)acetonitrile, such as solubility, melting point, and boiling point, are influenced by its molecular structure. While specific data on (2,4-Difluorophenylthio)acetonitrile was not found, studies on similar compounds provide insights into how structural elements like fluorine atoms and thiophene rings impact these properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for understanding the compound's potential applications and behavior in various environments. The synthesis and reactivity of related fluorinated compounds, as well as their interaction with protic acids, offer insights into the chemical behavior of (2,4-Difluorophenylthio)acetonitrile and its analogs (Salnikov et al., 2012).

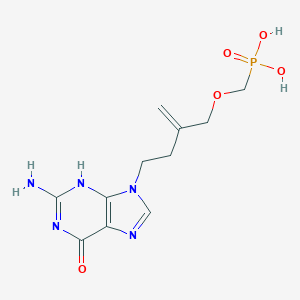

Scientific Research Applications

Synthesis and Chemical Behavior

Cyclic Aryleneazachalcogenenes Synthesis : Research has explored the synthesis of complex cyclic compounds from derivatives similar to (2,4-Difluorophenylthio)acetonitrile. For instance, the synthesis of 5,6,7,8-tetrafluoro-1,3,2,4-benzodithiadiazine demonstrates the potential of fluorophenylthio derivatives in forming stable, formally antiaromatic compounds with unique molecular geometries (Zibarev et al., 1992).

Applications in Material Science

Conducting Polymer Synthesis : The derivative has been used in the synthesis and characterization of new soluble conducting polymers, illustrating its utility in creating materials with specific electronic and optical properties (Sahin et al., 2006).

Chromatography and Analytical Chemistry

Chromatographic Separation : Studies have shown the effectiveness of acetonitrile-based systems in liquid-liquid partition chromatography, highlighting the relevance of similar chemical derivatives in enhancing separation techniques (Corbin et al., 1960).

Electrochemistry and Sensor Development

Electrochemical Properties : Research into the electrochemical behavior of compounds in acetonitrile has led to insights into the solvation and reactivity of copper(II) ions, which are crucial for developing electroconductive materials and sensors (Inoue et al., 1989).

Fluorescence Sensing

Fluorescent Probe Development : The interaction of similar compounds with metal ions in different solvents has been studied for the development of fluorescent probes, underscoring the potential of (2,4-Difluorophenylthio)acetonitrile derivatives in creating sensitive sensors for metal ions (Fang et al., 2014).

Polymorphism and Crystal Engineering

Crystal Structure Analysis : The study of polymorphs of related compounds has provided insights into the structural flexibility and conformational diversity possible with (2,4-Difluorophenylthio)acetonitrile derivatives, which is vital for crystal engineering applications (Laubenstein et al., 2016).

Safety And Hazards

(2,4-Difluorophenylthio)acetonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes eye irritation, skin irritation, and may cause irritation of the digestive tract . In case of contact, it’s recommended to flush eyes or skin with plenty of water and seek medical aid . In case of inhalation, it’s advised to move to fresh air immediately and give artificial respiration or oxygen if needed .

properties

IUPAC Name |

2-(2,4-difluorophenyl)sulfanylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NS/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIWAJKEBITMHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)SCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371807 | |

| Record name | (2,4-Difluorophenylthio)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Difluorophenylthio)acetonitrile | |

CAS RN |

175277-63-1 | |

| Record name | (2,4-Difluorophenylthio)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175277-63-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B66044.png)

![1,2-Benzenediol, 3-[(phenylimino)methyl]-](/img/structure/B66048.png)